molecular formula C8H13FO B6598435 (4-fluoronorbornan-1-yl)methanol CAS No. 88888-24-8

(4-fluoronorbornan-1-yl)methanol

Cat. No.: B6598435
CAS No.: 88888-24-8
M. Wt: 144.19 g/mol
InChI Key: DJAFBWBWKLWFBK-UHFFFAOYSA-N
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Description

(4-fluoronorbornan-1-yl)methanol is an organic compound characterized by a norbornane structure with a fluorine atom at the 4-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoronorbornan-1-yl)methanol typically involves the fluorination of norbornane derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of norbornene with a fluorinating agent such as Selectfluor to introduce the fluorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for fluorination and hydroxymethylation steps to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-fluoronorbornan-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiolates in DMSO.

Major Products

    Oxidation: (4-fluoronorbornan-1-yl)carboxylic acid.

    Reduction: (4-fluoronorbornan-1-yl)methane.

    Substitution: Various substituted norbornane derivatives depending on the nucleophile used.

Scientific Research Applications

(4-fluoronorbornan-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-fluoronorbornan-1-yl)methanol involves its interaction with various molecular targets depending on the context of its use. In biological systems, the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering metabolic pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions that affect the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1-naphthaldehyde
  • 4-fluoro-2-naphthaldehyde
  • 1-fluoro-2-naphthaldehyde
  • 1-fluoronaphthalene

Uniqueness

(4-fluoronorbornan-1-yl)methanol is unique due to its norbornane structure, which imparts rigidity and distinct stereochemical properties. This makes it different from other fluorinated compounds like fluoro-naphthaldehydes, which have more flexible aromatic structures .

Properties

IUPAC Name

(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAFBWBWKLWFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20750434
Record name (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20750434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88888-24-8
Record name (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20750434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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